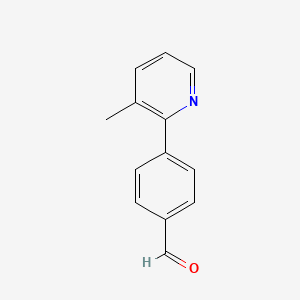

4-(3-Methylpyridin-2-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

847446-84-8 |

|---|---|

Molecular Formula |

C13H11NO |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

4-(3-methylpyridin-2-yl)benzaldehyde |

InChI |

InChI=1S/C13H11NO/c1-10-3-2-8-14-13(10)12-6-4-11(9-15)5-7-12/h2-9H,1H3 |

InChI Key |

ASHNBGQNIQIZTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 3 Methylpyridin 2 Yl Benzaldehyde

Established Synthetic Routes and Mechanistic Investigations

The formation of the critical aryl-aryl bond in 4-(3-methylpyridin-2-yl)benzaldehyde is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Other methods involve the stepwise construction and functionalization of the biaryl scaffold.

Palladium-catalyzed cross-coupling reactions are the most powerful and widely utilized methods for constructing C(sp²)–C(sp²) bonds, offering high efficiency and broad functional group tolerance. orgsyn.orgresearchgate.net The synthesis of 2-arylpyridines, the core structure of the target molecule, is well-established using these methods. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a prominent choice, typically involving the reaction of a pyridine-based halide or triflate with a phenylboronic acid derivative, or vice versa. For the synthesis of this compound, two primary disconnections are feasible:

Coupling of 2-halo-3-methylpyridine with 4-formylphenylboronic acid.

Coupling of (3-methylpyridin-2-yl)boronic acid with 4-halobenzaldehyde.

The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂ or Pd(OAc)₂. nih.gov A base, such as sodium carbonate, potassium phosphate (B84403), or cesium fluoride, is essential for the activation of the organoboron species. The choice of ligand, such as triphenylphosphine or more specialized biarylphosphines like XPhos, can significantly influence reaction efficiency. organic-chemistry.org

The Negishi coupling provides an alternative using organozinc reagents, which are often more reactive than their boronic acid counterparts. organic-chemistry.orgnih.gov This can be particularly useful when one of the coupling partners is less reactive. The synthesis could proceed by coupling a 2-halo-3-methylpyridine with a pre-formed (4-formylphenyl)zinc halide. nih.gov Nickel catalysts can also be employed for this transformation, sometimes offering complementary reactivity to palladium systems. organic-chemistry.orgorganic-chemistry.org

The Stille coupling utilizes organotin reagents (organostannanes), which are known for their stability to air and moisture and high tolerance for various functional groups. orgsyn.orgwikipedia.org A potential route involves the reaction between 2-(tributylstannyl)-3-methylpyridine and 4-bromobenzaldehyde. libretexts.org While effective, the high toxicity of organotin compounds and their byproducts is a significant drawback. wikipedia.orglibretexts.org

The general mechanism for these palladium-catalyzed cycles involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner.

Transmetalation: The organometallic nucleophile (boron, zinc, or tin) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst. wikipedia.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for 2-Arylpyridine Synthesis

| Reaction | Nucleophile | Electrophile | Typical Catalyst | Advantages | Disadvantages |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Organohalide (Ar'-X) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commercially available reagents, mild conditions, low toxicity of byproducts. nih.gov | Base sensitivity, potential for protodeboronation. |

| Negishi | Organozinc (e.g., Ar-ZnX) | Organohalide (Ar'-X) | Pd(P(t-Bu)₃)₂, Ni(acac)₂ | High reactivity, good functional group tolerance. organic-chemistry.orgnih.gov | Moisture sensitivity of organozinc reagents. |

| Stille | Organotin (e.g., Ar-SnBu₃) | Organohalide (Ar'-X) | Pd(PPh₃)₄ | Air and moisture stable reagents, broad scope. orgsyn.orglibretexts.org | High toxicity of tin reagents and byproducts. wikipedia.org |

An alternative strategy to cross-coupling involves the formation of the biaryl skeleton first, followed by the introduction or unmasking of the aldehyde group.

One approach is the direct C-H formylation of a 2-(4-methylphenyl)-3-methylpyridine precursor. chinesechemsoc.org However, achieving regioselectivity on the benzene (B151609) ring can be challenging, potentially leading to a mixture of isomers. More controlled methods rely on the functionalization of a pre-installed group. For example, a 2-(4-bromophenyl)-3-methylpyridine intermediate, synthesized via cross-coupling, can undergo lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Another common tactic is the oxidation of a benzylic methyl or alcohol group. A multi-step sequence could begin with the coupling of 2-bromo-3-methylpyridine with 4-methylphenylboronic acid to give 2-(4-methylphenyl)-3-methylpyridine. The methyl group on the benzene ring can then be oxidized to the aldehyde using various reagents, such as chromium trioxide or potassium permanganate (B83412), although milder, more selective methods are often preferred. A more controlled route involves radical bromination of the methyl group to a benzyl (B1604629) bromide, followed by hydrolysis and oxidation. Alternatively, a precursor like (4-(3-methylpyridin-2-yl)phenyl)methanol can be oxidized to the aldehyde using mild oxidants like manganese dioxide or via a Swern or Dess-Martin periodinane oxidation. chinesechemsoc.org

Multi-step syntheses provide a high degree of control and flexibility, allowing for the construction of complex molecules from simple, inexpensive starting materials. vapourtec.comsyrris.jp A logical multi-step approach to this compound would first assemble the key building blocks and then join them in a convergent manner. trine.edu

A representative synthetic plan could be:

Preparation of the Pyridine (B92270) Component: Synthesis of 2-bromo-3-methylpyridine or (3-methylpyridin-2-yl)boronic acid from commercially available 3-methylpyridine (B133936).

Preparation of the Benzaldehyde (B42025) Component: Protection of the aldehyde in 4-bromobenzaldehyde, for example, as a diethyl acetal, to prevent unwanted side reactions during the subsequent coupling step.

Cross-Coupling: A Suzuki-Miyaura coupling reaction between the two prepared fragments.

Deprotection: Acid-catalyzed hydrolysis of the acetal to reveal the final aldehyde functionality.

This modular approach allows for the purification of intermediates at each stage, often leading to a higher purity final product. nih.gov

While less common for this specific target, condensation reactions are a cornerstone of pyridine synthesis and could be adapted. acsgcipr.org For instance, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an α,β-unsaturated ketone. acsgcipr.org A strategy could envision condensing a pre-functionalized benzaldehyde derivative into a precursor that is then cyclized to form the pyridine ring. However, for a highly substituted target like this compound, this approach is often less efficient and regiochemically complex compared to cross-coupling methods. Such multi-component reactions (MCRs) can be atom-economical but may suffer from moderate yields and require significant optimization. acsgcipr.orgchem-station.com

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and green principles. unibo.it The synthesis of this compound can be evaluated and improved through the lens of green chemistry.

Key considerations include:

Atom Economy: Cross-coupling reactions are inherently more atom-economical than multi-step linear syntheses that involve protecting groups. Catalytic C-H activation/functionalization routes are even more ideal as they avoid the pre-functionalization of starting materials.

Solvent Choice: Efforts are made to replace hazardous solvents like dioxane or DMF with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water for certain cross-coupling reactions. researchgate.net Solvent-free reaction conditions, where possible, are highly desirable. rsc.org

Reagent Toxicity: The high toxicity of organotin reagents makes the Stille reaction a less favorable choice from a green chemistry perspective. wikipedia.org Suzuki-Miyaura couplings are generally preferred due to the low toxicity of boronic acids and their inorganic byproducts.

Energy Efficiency: The use of microwave irradiation or flow chemistry can reduce reaction times and energy consumption. syrris.jpacsgcipr.org Flow chemistry, in particular, allows for better control over reaction parameters and can lead to higher yields and purity. syrris.jp

Waste Reduction: Minimizing the number of synthetic steps, avoiding protecting groups, and using catalytic rather than stoichiometric reagents all contribute to reducing waste generation.

A direct synthesis route for p-methyl benzaldehyde from biomass-derived acetaldehyde has been reported, highlighting a potential future direction for greener synthesis of the benzaldehyde moiety. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The success of any synthetic route depends on the careful optimization of reaction conditions. researchgate.net For the palladium-catalyzed synthesis of this compound, several parameters are critical.

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine (B1218219) ligand, is crucial. Ligands influence the stability and reactivity of the catalytic species. For example, sterically hindered biarylphosphine ligands (e.g., CPhos, SPhos) can promote the difficult reductive elimination step in Suzuki and Negishi couplings, leading to higher yields, especially with challenging substrates like aryl chlorides. nih.govnih.gov

Base and Solvent: In Suzuki couplings, the base and solvent are interdependent. The base's strength and solubility affect the rate of transmetalation. A common combination is K₂CO₃ in a mixture of dioxane and water.

Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions and catalyst decomposition. Optimization involves finding the lowest possible temperature that provides a reasonable reaction time and yield. nih.gov

Table 2: Example Optimization of a Suzuki-Miyaura Coupling for this compound

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 62 |

| 3 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 78 |

| 4 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | 85 |

| 5 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | 2-MeTHF | 80 | 92 |

Data is hypothetical and for illustrative purposes, based on general findings in cross-coupling literature. nih.gov

Advanced Purification and Isolation Techniques for Research Scale

The isolation and purification of this compound on a research scale demand meticulous techniques to ensure high purity, which is critical for subsequent analytical characterization and use in further synthetic steps. While crude products from synthesis may contain starting materials, by-products, and reagents, advanced purification methods are employed to isolate the target compound to a high degree of homogeneity. The choice of technique is often dictated by the physical properties of the compound, the nature of the impurities, and the quantity of material to be purified.

For solid organic compounds like this compound, recrystallization is a fundamental yet powerful technique. The process relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. umass.edumnstate.edu An ideal solvent would dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, while impurities remain soluble at all temperatures. umass.edu The selection of an appropriate solvent is crucial; for molecules containing polar functional groups and aromatic rings, such as the pyridine and benzaldehyde moieties in the target compound, various solvent systems can be explored. rochester.edu Mixed solvent systems, such as alcohol-water or hexane-ethyl acetate combinations, are often effective when a single solvent does not provide the desired solubility profile. mnstate.edurochester.edu The process involves dissolving the impure solid in a minimum amount of a hot solvent to form a saturated solution, followed by slow, undisturbed cooling to promote the formation of well-defined crystals. umass.eduwisc.edu These crystals are then collected by filtration. umass.edu

Chromatographic techniques are indispensable for achieving high purity, especially when dealing with complex mixtures or impurities with similar solubility profiles to the desired product.

Column Chromatography is a widely used method for the purification of substituted benzaldehydes. nih.govrug.nl This technique involves a stationary phase, typically silica (B1680970) gel or alumina, packed into a column, and a liquid mobile phase that flows through it. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. By carefully selecting the solvent system (eluent), the target compound can be selectively eluted from the column, leaving impurities behind.

Radial Preparative Layer Chromatography offers an alternative to traditional column chromatography. This method has been successfully used for the purification of newly synthesized benzaldehyde derivatives. liberty.edu It utilizes a circular, horizontally rotating plate coated with adsorbent, with the solvent being introduced at the center and moving outwards by capillary action and centrifugal force, separating the compounds into circular bands.

High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful chromatographic technique capable of providing very high resolution and purity. For compounds like substituted benzaldehydes, reverse-phase (RP) HPLC is often employed. sielc.com In preparative HPLC, a C18 column is a common choice for the stationary phase, which separates compounds based on their hydrophobicity. sielc.comgoogle.com A mobile phase, typically a mixture of acetonitrile and water with potential modifiers like formic acid for mass spectrometry compatibility, is used to elute the compounds. sielc.com This method is scalable and can be used for the isolation of impurities or the final purification of the target compound on a research scale. sielc.com

The following table summarizes the key aspects of these advanced purification techniques.

| Technique | Principle | Typical Scale (Research) | Advantages | Considerations |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. umass.edu | Milligrams to grams | Cost-effective, can handle larger quantities, yields highly crystalline material. | Requires finding a suitable solvent system; potential for product loss in the mother liquor. umass.edu |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through. nih.gov | Milligrams to grams | Versatile, widely applicable, good for separating compounds with different polarities. | Can be time-consuming and require significant amounts of solvent. |

| Radial Preparative Layer Chromatography | Separation on a circular adsorbent layer using centrifugal and capillary forces. liberty.edu | Milligrams to ~1 gram | Faster than traditional column chromatography, uses less solvent. | Limited to smaller scales compared to column chromatography. |

| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. sielc.com | Micrograms to milligrams | High purity achievable, excellent for separating closely related compounds and isomers. sielc.comgoogle.com | Higher cost, more complex instrumentation, limited sample loading capacity. |

Chemical Reactivity and Transformative Chemistry of 4 3 Methylpyridin 2 Yl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is a cornerstone of organic chemistry, characterized by an electrophilic carbonyl carbon that is susceptible to attack by a wide range of nucleophiles. The reactivity of the aldehyde in 4-(3-Methylpyridin-2-yl)benzaldehyde is influenced by the electronic effects of the attached 3-methylpyridin-2-yl system.

Nucleophilic Addition Reactions and Their Scope

Nucleophilic addition is the most fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and creating a new carbon-nucleophile bond.

While specific studies detailing the full scope of nucleophilic addition reactions for this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the principles of carbonyl chemistry. It is expected to react with strong nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) to form secondary alcohols. For instance, reaction with methylmagnesium bromide would yield 1-(4-(3-methylpyridin-2-yl)phenyl)ethanol. The pyridine (B92270) ring itself can influence the reaction's stereochemistry and the stability of intermediates.

Condensation and Imine Formation Reactions (e.g., Schiff Base Formation)

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

This transformation is a robust and widely used method for forming C=N double bonds. For this compound, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. These imine products are valuable intermediates in the synthesis of various heterocyclic compounds and ligands for metal complexes. The reaction is generally reversible and often driven to completion by removing the water formed during the reaction.

Table 1: Representative Condensation Reaction

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Reduction and Oxidation Pathways

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to a primary alcohol, (4-(3-methylpyridin-2-yl)phenyl)methanol, can be achieved using a variety of reducing agents. Mild, selective reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose in alcoholic solvents. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less chemoselective. Catalytic hydrogenation over metals like palladium, platinum, or nickel is another standard method.

Oxidation: Oxidation of the aldehyde functionality furnishes 4-(3-methylpyridin-2-yl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant is crucial to avoid unwanted side reactions on the pyridine or methyl group. For instance, strong oxidation conditions might also oxidize the methyl group on the pyridine ring. organic-chemistry.org

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful tools for converting carbonyls into alkenes, forming a new carbon-carbon double bond.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. wikipedia.orgwikipedia.org The stereochemical outcome (E or Z-alkene) is dependent on the nature of the substituents on the ylide. wikipedia.org Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. nrochemistry.com This reaction generally offers excellent stereoselectivity, producing the (E)-alkene as the major product. nrochemistry.comalfa-chemistry.com The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. osti.gov

Table 2: Representative Olefination Reaction

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Wittig Reaction | This compound, Ph₃P=CHR | 2-(4-(alkenyl)phenyl)-3-methylpyridine | Stereoselectivity depends on ylide stability. wikipedia.orgwikipedia.org |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it basic and nucleophilic. This allows for reactions at the nitrogen center, primarily quaternization and N-alkylation.

Quaternization Reactions and N-Alkylation

The pyridine nitrogen can act as a nucleophile and attack electrophiles, such as alkyl halides, to form a quaternary pyridinium (B92312) salt. This process is known as N-alkylation or quaternization. The reaction involves the direct attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide), displacing the halide and forming a new N-C bond.

The resulting pyridinium salt has altered electronic properties compared to the parent pyridine. Quaternization increases the electron-withdrawing nature of the pyridine ring, which can, in turn, affect the reactivity of other parts of the molecule. The reaction conditions, such as solvent and temperature, can influence the rate of quaternization. Steric hindrance around the nitrogen atom can slow down the reaction. In the case of this compound, the substituents at positions 2 and 3 may introduce some steric hindrance.

Coordination Chemistry with Metal Centers

The molecular architecture of this compound, featuring both a pyridine nitrogen atom and a benzaldehyde (B42025) oxygen atom, presents multiple potential coordination sites for metal ions. While specific studies on the coordination complexes of this exact ligand are not extensively documented, its behavior can be inferred from related pyridine-containing compounds. The pyridine nitrogen typically acts as a strong Lewis base, readily coordinating to a variety of transition metal centers. The carbonyl oxygen of the aldehyde group can also participate in coordination, potentially leading to the formation of chelate rings or bridging interactions in polynuclear complexes.

Research on analogous structures, such as derivatives of 2-aminopyridine (B139424) and other pyridine-carboxaldehydes, demonstrates a rich coordination chemistry. researchgate.netresearchgate.net For instance, ligands containing a pyridine nucleus and other donor atoms have been shown to form stable complexes with metal ions like Copper(II), Zinc(II), Cadmium(II), and Manganese(II). researchgate.netmdpi.comresearchgate.net The coordination can result in various geometries, including distorted trigonal-bipyramidal, square-pyramidal, and octahedral environments, depending on the metal ion and the presence of other ligands. mdpi.com In many cases, these interactions lead to the formation of coordination polymers, where the ligand bridges multiple metal centers to create one-, two-, or three-dimensional networks. mdpi.comrsc.org The specific coordination mode of this compound would likely involve the pyridine nitrogen as the primary binding site, with the potential for secondary interactions from the aldehyde oxygen, influencing the resulting complex's structural and electronic properties.

| Metal Ion | Expected Coordination Sites | Potential Complex Geometry | Potential Structure Type |

|---|---|---|---|

| Cu(II) | Pyridine-N, Aldehyde-O | Square-pyramidal, Seesaw | Monomeric or 2D Coordination Polymer |

| Zn(II) | Pyridine-N, Aldehyde-O | Square pyramidal, Tetrahedral | Monomeric or 2D Coordination Polymer |

| Mn(II) | Pyridine-N, Aldehyde-O | Trigonal-bipyramidal, Octahedral | 2D or 3D Coordination Polymer |

| Cd(II) | Pyridine-N, Aldehyde-O | Octahedral | 3D Metal-Organic Framework |

Aromatic Ring Functionalization and Derivatization

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. msu.edu The feasibility and regioselectivity of EAS on the benzaldehyde ring of this compound are governed by the electronic effects of its two substituents: the aldehyde group (-CHO) and the 3-methylpyridin-2-yl group.

The aldehyde group is a well-established meta-directing deactivator of the benzene (B151609) ring towards electrophilic attack. oneonta.edu It deactivates all positions on the ring through its strong electron-withdrawing resonance and inductive effects, but the deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for substitution. oneonta.edu The 3-methylpyridin-2-yl substituent is also expected to be deactivating. The pyridine ring itself is electron-deficient and acts as an electron-withdrawing group, thus deactivating the attached benzaldehyde ring. Consequently, the benzaldehyde ring in this molecule is strongly deactivated due to the presence of two electron-withdrawing groups, making traditional EAS reactions challenging and requiring harsh reaction conditions. Should a reaction occur, the substitution pattern would be dictated by the combined directing effects of the two groups. The aldehyde group directs incoming electrophiles to the meta positions (positions 3 and 5), while the pyridinyl group at position 4 would also influence the electronic distribution. Given the strong meta-directing nature of the aldehyde, any substitution would be most likely to occur at the 3- and 5-positions.

| Reaction | Typical Reagents | Feasibility on Benzaldehyde Ring | Expected Major Product Regiochemistry |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Low (requires harsh conditions) | Substitution at position 3/5 |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Low (requires harsh conditions) | Substitution at position 3/5 |

| Sulfonation | Fuming H₂SO₄ | Low (requires harsh conditions) | Substitution at position 3/5 |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or RCOCl, AlCl₃ | Very Low / Not feasible | Ring is too deactivated |

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful alternatives for the functionalization of complex molecules, a strategy often referred to as late-stage functionalization (LSF). wikipedia.orgmpg.de LSF is highly valued as it allows for the modification of intricate molecular scaffolds at late stages of a synthesis, rapidly generating analogues without the need for de novo synthesis. wikipedia.org For this compound, two primary directing groups can be exploited for regioselective C-H activation: the aldehyde and the pyridine nitrogen.

Transient Directing Group Strategy: The aldehyde functionality can be converted in situ into an imine using an amino acid or other amine catalyst. This transient imine then acts as a directing group for a metal catalyst (e.g., Palladium or Iridium) to functionalize the C-H bonds ortho to the aldehyde group (positions 3 and 5). acs.org This strategy has been successfully employed for various C-H functionalizations of benzaldehydes, including arylation, halogenation, and amidation. acs.org

Pyridine as a Directing Group: The nitrogen atom of the pyridine ring is a classic directing group in C-H activation chemistry. acs.org It can coordinate to a metal center (e.g., Ruthenium or Rhodium) and direct the functionalization of nearby C-H bonds. nih.gov In this molecule, the pyridine nitrogen could potentially direct the activation of the C-H bond at the 3-position of the benzaldehyde ring or C-H bonds on the pyridine ring itself. The development of methods for direct C-H activation on the pyridine ring is an active area of research, as the coordinating ability of the nitrogen often complicates these transformations. researchgate.net

These C-H activation strategies provide a versatile platform for the late-stage functionalization of the this compound core, enabling the synthesis of a diverse range of derivatives that would be difficult to access through classical methods.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly efficient tools for generating molecular diversity. sciepub.com As an aldehyde, this compound is an ideal substrate for several important isocyanide-based MCRs, most notably the Passerini and Ugi reactions.

The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction proceeds rapidly, often at room temperature in aprotic solvents, and is tolerant of a wide range of functional groups on each component. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is even more powerful, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide derivative. wikipedia.orgorganic-chemistry.org The U-4CR is known for its high atom economy, high yields, and rapid reaction times, often completing within minutes. wikipedia.orgchemeurope.com

By employing this compound as the aldehyde component in these reactions, complex molecular scaffolds with multiple points of diversity can be constructed in a single step. The resulting products, incorporating the 4-(3-methylpyridin-2-yl)phenyl moiety, are of interest in medicinal chemistry and materials science for the creation of large compound libraries for screening purposes. organic-chemistry.orgnih.gov

| Reaction | Components | General Product Structure |

|---|---|---|

| Passerini Reaction | This compound + Carboxylic Acid (R¹COOH) + Isocyanide (R²NC) | α-acyloxy amide |

| Ugi Reaction | This compound + Amine (R¹NH₂) + Carboxylic Acid (R²COOH) + Isocyanide (R³NC) | bis-amide |

Advanced Spectroscopic and Structural Elucidation of 4 3 Methylpyridin 2 Yl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers primary insights into the molecular structure.

¹H NMR: The ¹H NMR spectrum of a related compound, 4-methylbenzaldehyde, in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the aldehyde proton (around 9.96 ppm), the aromatic protons (in the range of 7.25-7.81 ppm), and the methyl group protons (around 2.43 ppm). nih.gov For 4-(3-Methylpyridin-2-yl)benzaldehyde, one would expect to see distinct signals for the protons on both the benzaldehyde (B42025) and the 3-methylpyridine (B133936) rings, with their chemical shifts influenced by the electronic effects of the substituents and the steric interactions between the two aromatic rings.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in a molecule. For instance, in 4-methylbenzaldehyde, the carbonyl carbon appears at approximately 192.05 ppm, while the aromatic carbons are observed between 129.72 and 145.58 ppm, and the methyl carbon is at about 21.92 ppm. nih.gov In the case of this compound, the spectrum would be more complex, with separate signals for the carbons of both aromatic systems and the methyl group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Benzaldehyde Derivatives This table presents data for compounds structurally related to this compound to illustrate typical chemical shift ranges.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 4-Methylbenzaldehyde nih.gov | CDCl₃ | 9.96 (CHO), 7.25-7.81 (Ar-H), 2.43 (CH₃) | 192.05 (C=O), 145.58, 134.20, 129.86, 129.72 (Ar-C), 21.92 (CH₃) |

| Benzaldehyde hmdb.ca | CDCl₃ | 10.0 (CHO), 7.5-7.9 (Ar-H) | 192.3 (C=O), 136.3, 134.4, 129.6, 128.9 (Ar-C) |

| 4-Methoxybenzaldehyde hmdb.ca | D₂O | 9.68 (CHO), 7.82 (d, Ar-H), 7.12 (d, Ar-H), 3.87 (OCH₃) | 194.2 (C=O), 166.4, 132.3, 115.1, 56.4 (Ar-C, OCH₃) |

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is crucial for identifying adjacent protons within the spin systems of the benzaldehyde and methylpyridine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the benzaldehyde and methylpyridine rings and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be used to determine the preferred conformation and stereochemistry of the molecule, for instance, by observing through-space interactions between the protons of the two aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₁NO), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, confirming the molecular formula.

Fragmentation studies, often conducted using techniques like electron ionization (EI) or collision-induced dissociation (CID), provide valuable structural information. The fragmentation pattern of benzaldehyde, for example, shows characteristic losses of H· (M-1), CHO· (M-29), and the formation of the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info For this compound, one would anticipate fragmentation pathways involving the cleavage of the bond between the two aromatic rings, as well as fragmentations characteristic of the benzaldehyde and methylpyridine moieties.

Table 2: Expected HRMS Data and Potential Fragments for this compound

| Species | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₃H₁₁NO | 197.08406 |

| [M-H]⁺ | C₁₃H₁₀NO | 196.07624 |

| [M-CHO]⁺ | C₁₂H₁₀N | 168.08130 |

| [C₇H₅O]⁺ | C₇H₅O | 105.03404 |

| [C₆H₇N]⁺ | C₆H₇N | 93.05785 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic rings and the methyl group, and C=C and C=N stretching vibrations of the aromatic systems.

FT-Raman Spectroscopy: FT-Raman spectroscopy is complementary to FT-IR and is particularly useful for observing vibrations of non-polar bonds. The C=C stretching vibrations of the aromatic rings are often strong in the Raman spectrum.

For a comprehensive analysis, experimental vibrational frequencies can be compared with those calculated using DFT methods, which can aid in the assignment of complex vibrational modes. nih.gov

Table 3: Typical FT-IR Absorption Frequencies for Functional Groups in Benzaldehyde Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aldehyde C=O | Stretch | 1680 - 1715 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The UV-Vis spectrum of benzaldehyde shows characteristic absorptions corresponding to n→π* and π→π* transitions. nist.gov For this compound, the conjugation between the pyridine (B92270) and benzaldehyde rings is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual aromatic systems.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra and help in the assignment of the observed electronic transitions. princeton.edu

Table 4: Expected UV-Vis Absorption Maxima for Benzaldehyde and Related Chromophores

| Compound | Solvent | λ_max (nm) (Transition) |

| Benzaldehyde nist.gov | Not specified | ~250 (π→π), ~280 (π→π), ~320 (n→π) |

| 4-Methylbenzaldehyde nist.gov | Hexane | 251, 257 (π→π) |

| Pyridine | Not specified | ~251 (π→π), ~270 (n→π) |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful crystallographic analysis would reveal the dihedral angle between the benzaldehyde and pyridine rings, which is a key conformational feature. It would also provide information about any intermolecular interactions, such as hydrogen bonding or π-π stacking, that are present in the solid state.

Table 5: Illustrative Crystallographic Data for a Related Pyridinyl-Benzaldehyde Derivative Data for 4-di(2-pyridinoamino)methylbenzaldehyde researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P12(1)/c1 |

| a (Å) | 10.7420(6) |

| b (Å) | 12.7228(7) |

| c (Å) | 11.8769(7) |

| β (°) | 105.495(1) |

| V (ų) | 1564.2 |

| Z | 4 |

Analysis of Molecular Conformation and Geometry

The conformational and geometric parameters of this compound would be determined through single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's three-dimensional structure.

For a comprehensive understanding, a data table detailing these geometric parameters would be generated.

Table 1: Selected Bond Lengths and Angles for this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C(pyridine)-C(benzene) | Data not available |

| C=O (aldehyde) | Data not available |

| C-N (pyridine) | Data not available |

| Bond Angles (°) | |

| C(pyridine)-C(benzene)-C(benzene) | Data not available |

| O=C-C(benzene) | Data not available |

| C-N-C (pyridine) | Data not available |

| Torsion Angles (°) | |

| C(pyridine)-C(pyridine)-C(benzene)-C(benzene) | Data not available |

Note: The data in this table is hypothetical and serves as a template for the type of information that would be presented following experimental determination.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystalline lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces dictate the physical properties of the solid material, such as melting point, solubility, and stability.

For this compound, the analysis would focus on identifying and quantifying interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. The presence of a nitrogen atom in the pyridine ring and an oxygen atom in the aldehyde group provides potential sites for hydrogen bonding, either with other molecules of the same compound or with co-crystallized solvent molecules.

A detailed description of these interactions would provide insight into the supramolecular architecture of the crystal.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of 4 3 Methylpyridin 2 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior of molecules. These methods are used to determine stable molecular geometries, predict vibrational modes, and understand the distribution of electrons, which collectively govern the compound's reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such studies.

Geometry Optimization: The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. For 4-(3-Methylpyridin-2-yl)benzaldehyde, calculations performed at a level like B3LYP/6-311++G(d,p) would establish the bond lengths, bond angles, and dihedral angles corresponding to the global energy minimum. A key structural parameter is the dihedral angle between the pyridine (B92270) and benzene (B151609) rings, which influences the extent of π-conjugation across the molecule. The optimized structure would likely show a non-planar conformation due to steric hindrance between the ortho hydrogens on the two rings.

Vibrational Analysis: Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict its vibrational spectrum (IR and Raman). researchgate.net The theoretical vibrational frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the computational method. The analysis allows for the assignment of specific vibrational modes to the observed spectral bands. ias.ac.in For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group, aromatic C-H stretching, and various ring breathing and bending modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Assignment |

|---|---|---|---|

| ν(C=O) | 1715 | Very Strong | Aldehyde carbonyl stretch |

| ν(C-H)aldehyde | 2850 | Medium | Aldehyde C-H stretch |

| ν(C-H)aromatic | 3050-3150 | Medium-Weak | Aromatic C-H stretch (pyridine and benzene) |

| ν(C-C)ring | 1590, 1480 | Strong | Aromatic ring stretching |

| δ(C-H) | 1100-1300 | Medium | In-plane C-H bending |

| γ(C-H) | 750-900 | Strong | Out-of-plane C-H bending |

Ab initio (from first principles) methods, such as Hartree-Fock (HF), solve the Schrödinger equation without empirical parameters. While historically significant, HF methods neglect electron correlation, making them less accurate for many applications compared to DFT. However, they serve as a valuable starting point for more advanced correlated methods.

The choice of a basis set is crucial for all quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results but at a higher computational cost. Pople-style basis sets like 6-311++G(d,p) are commonly used. jocpr.com In this notation, "6-311G" describes the core and valence orbitals, the "+" symbols indicate the addition of diffuse functions to handle anions and weak interactions, and "(d,p)" denotes the inclusion of polarization functions to allow for non-spherical electron distributions. researchgate.net The selection of an appropriate basis set is essential for obtaining reliable predictions of molecular properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich π-systems of the pyridine and benzene rings. The LUMO is likely localized on the electron-withdrawing benzaldehyde (B42025) moiety and the π* orbitals of the conjugated system. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.55 | Electron-donating ability |

| ELUMO | -2.10 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.45 | High kinetic stability, moderate reactivity |

| Ionization Potential (I) | 6.55 | Energy to remove an electron |

| Electron Affinity (A) | 2.10 | Energy released upon adding an electron |

| Global Hardness (η) | 2.23 | Resistance to charge transfer |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Red regions indicate negative electrostatic potential, are electron-rich, and are prone to attack by electrophiles.

Blue regions indicate positive electrostatic potential, are electron-poor, and are susceptible to attack by nucleophiles.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring. These sites are the primary centers for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the most positive potential (blue) would be located on the aldehyde hydrogen and the hydrogens of the aromatic rings, marking them as sites for potential nucleophilic interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by transforming the calculated molecular orbitals into a localized Lewis-like structure (bonds and lone pairs). scirp.org This method is particularly useful for quantifying intramolecular charge transfer, hyperconjugative interactions, and delocalization effects that contribute to molecular stability. conicet.gov.ar

The analysis involves examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction. For this compound, significant stabilization would arise from π → π* interactions within the aromatic rings and n → π* interactions involving the lone pairs of the nitrogen and oxygen atoms delocalizing into the antibonding orbitals of the conjugated system.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) Npyridine | π(Cring-Cring) | 25.5 | n → π |

| LP(2) Oaldehyde | π(Cring-Cring) | 21.8 | n → π |

| π(Cring-Cring) | π(Cring-Cring) | 18.2 | π → π |

| π(Cring-Cring) | π(C=O) | 15.4 | π → π |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (δ). organicchemistrydata.org These calculations provide valuable support for the assignment of experimental ¹H and ¹³C NMR spectra. For this compound, the aldehyde proton is expected to have a characteristic downfield shift (around 9.9-10.1 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons would appear in the 7.2-8.7 ppm range, with their exact shifts influenced by the electronic effects of the substituents. The methyl group protons would appear much further upfield, typically around 2.4-2.6 ppm.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Haldehyde | 10.05 | Caldehyde (C=O) | 192.5 |

| Hpyridine | 7.30 - 8.65 | Cipso-benz | 137.0 |

| Hbenzene | 7.50 - 7.95 | Caromatic | 125.0 - 155.0 |

| Hmethyl | 2.55 | Cmethyl | 18.9 |

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It provides information about excitation energies (which correspond to absorption wavelengths, λ_max), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved (e.g., π → π* or n → π). rsc.org For this compound, the extensive π-conjugated system is expected to result in strong absorptions in the UV region, primarily due to π → π transitions. An n → π* transition, involving the lone pair electrons of the carbonyl oxygen, is also expected but would likely be weaker in intensity. researchgate.net

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 315 | 3.94 | 0.45 | HOMO → LUMO | π → π |

| 270 | 4.59 | 0.28 | HOMO-1 → LUMO | π → π |

| 245 | 5.06 | 0.15 | HOMO → LUMO+1 | π → π* |

Applications of 4 3 Methylpyridin 2 Yl Benzaldehyde in Materials Science and Organic Electronics

Precursor for Functional Polymeric Materials

The bifunctional nature of 4-(3-methylpyridin-2-yl)benzaldehyde makes it a promising candidate as a monomer for the synthesis of functional polymers. The aldehyde group can participate in various polymerization reactions, while the pyridyl group can impart unique properties such as metal coordination capabilities and altered electronic characteristics to the resulting polymer chain.

Design and Synthesis of Conjugated Polymers and Copolymers

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of organic electronics. The aldehyde functionality of this compound allows for its potential incorporation into conjugated polymer backbones through reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation reactions. The inclusion of the 3-methylpyridin-2-yl side group could influence the polymer's solubility, morphology, and electronic properties. The nitrogen atom in the pyridine (B92270) ring can be protonated or coordinated to metal ions, offering a route to tune the polymer's optoelectronic characteristics.

Despite this potential, a detailed search of scientific databases did not yield specific examples of conjugated polymers or copolymers synthesized using this compound as a monomer. Research in the broader field of conjugated polymers is extensive, with many studies focusing on the synthesis of polymers from various aromatic aldehydes. rsc.orgresearchgate.net However, the specific impact of the 3-methylpyridin-2-yl substituent on the properties of such polymers remains an area for future investigation.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridyl group of this compound is a well-known coordinating moiety for a variety of metal ions. This, combined with the potential for the aldehyde group to be converted into a coordinating carboxylate group or other linking functionality, makes this compound a viable candidate for the synthesis of novel MOFs. The specific geometry and electronic nature of the 3-methylpyridin-2-yl group could lead to the formation of MOFs with unique network topologies and functional properties, such as in gas storage, catalysis, or sensing.

While the design and synthesis of MOFs from pyridyl-containing ligands is a very active area of research, specific studies detailing the use of this compound or its derivatives as the primary organic linker are not readily found in the existing literature. mdpi.comnih.govmdpi.com General principles of MOF synthesis suggest its feasibility, but experimental realization and characterization are yet to be reported.

Components in Optoelectronic Devices

The electronic properties inherent to the pyridine and benzaldehyde (B42025) moieties suggest that materials derived from this compound could find applications in optoelectronic devices. These applications could range from emissive layers in light-emitting diodes to charge-transporting materials in various organic electronic components.

Role in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes

The development of novel materials for Organic Light-Emitting Diodes (OLEDs) is a key area of research in display and lighting technology. Pyridine-containing compounds are often utilized in OLEDs as electron-transporting or emissive materials due to the electron-deficient nature of the pyridine ring. The core structure of this compound could be chemically modified to produce fluorescent dyes. The specific substitution pattern on the pyridine and benzene (B151609) rings would influence the emission color and quantum efficiency.

However, a review of the scientific literature did not identify any specific reports on the use of this compound or its direct derivatives as a primary component in OLEDs or as a fluorescent dye. The research landscape is rich with examples of other pyridine-containing molecules in OLEDs, but the unique contributions of the this compound scaffold have not been explicitly explored. mdpi.comresearchgate.netrsc.orgmdpi.comgoogle.com

Charge Transport and Emitting Layer Applications

Efficient charge transport (of both electrons and holes) is crucial for the performance of organic electronic devices. Materials incorporating the this compound unit could potentially exhibit specific charge transport properties. The electron-withdrawing nature of the pyridine ring might facilitate electron transport, making such materials candidates for electron transport layers (ETLs) in OLEDs or other devices. Furthermore, by incorporating this moiety into a larger conjugated system, it could be part of an emissive layer where it influences the recombination of charge carriers and the subsequent light emission.

Currently, there is a lack of specific research data on the charge transport properties of materials directly derived from this compound. While the general principles of molecular design for charge transport materials are well-established, the specific performance of this compound in such applications remains to be experimentally determined.

Development of Liquid Crystalline Systems and Self-Assembled Structures

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The rod-like shape of many molecules containing phenyl and pyridyl rings is a common feature in liquid crystalline materials. By appropriate chemical modification, for example, by adding long alkyl chains to the this compound core, it is conceivable that liquid crystalline properties could be induced. The resulting materials could exhibit self-assembly into ordered structures, which is of interest for applications in displays and sensors.

A search of the available scientific literature did not reveal any studies on the liquid crystalline properties of derivatives of this compound. The field of liquid crystals is extensive, with many examples of pyridine-based liquid crystals, but the specific contribution of the this compound structure to mesophase formation and stability is an open area of inquiry. mdpi.comajchem-a.commdpi.comresearchgate.net

Research on this compound in Photochromic and Thermochromic Materials Remains Undocumented

Despite a comprehensive review of scientific literature, no specific research has been found detailing the application of the chemical compound this compound in the development of photochromic or thermochromic materials. Extensive searches of chemical databases and scholarly articles did not yield any studies that utilize this particular aldehyde as a key component, precursor, or additive in materials designed to change color in response to light or heat.

Photochromic and thermochromic materials are at the forefront of materials science, with applications ranging from smart windows and optical data storage to sensors and textiles. The synthesis of these materials often involves specific molecular structures that can undergo reversible transformations. While various aldehydes are employed in the synthesis of such "smart" materials, this compound has not been identified in the available body of research for these purposes.

Typically, the development of photochromic and thermochromic systems involves compounds from classes such as spiropyrans, spirooxazines, diarylethenes, and various organic dyes, which are engineered to exhibit specific light- or temperature-sensitive behaviors. Research in this field is highly specific, and the properties of a material are intrinsically linked to the chemical structure of its components. The absence of this compound in this context suggests that its potential in this area of materials science is yet to be explored or has not been reported in publicly accessible research.

Further investigation into the broader classes of pyridinyl benzaldehydes might reveal related structures with photochromic or thermochromic properties, but direct research on this compound itself is not available. Therefore, no detailed research findings or data tables on its performance in such applications can be provided at this time.

Role of 4 3 Methylpyridin 2 Yl Benzaldehyde in Catalysis and Coordination Chemistry

Ligand Design and Synthesis for Transition Metal Catalysis

The design and synthesis of ligands derived from 4-(3-Methylpyridin-2-yl)benzaldehyde are pivotal for their application in transition metal catalysis. The presence of both a nitrogen atom in the pyridine (B92270) ring and an aldehyde functional group provides two key reaction sites for modification, enabling the creation of ligands with tailored electronic and steric properties. This adaptability is crucial for optimizing the performance of metal catalysts in a variety of chemical transformations.

Ligands derived from this compound have shown considerable promise in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. masterorganicchemistry.comresearchgate.net The Heck and Suzuki reactions, in particular, benefit from the use of specialized ligands that can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. masterorganicchemistry.comresearchgate.net

For instance, Schiff base ligands, readily synthesized by the condensation of this compound with various primary amines, can coordinate with palladium to form active catalysts. These catalysts have demonstrated exceptional performance in Suzuki and Heck coupling reactions. researchgate.net The nature of the substituent on the amine component of the Schiff base can be varied to fine-tune the catalytic activity. Bulky and electron-rich ligands are often favored in Suzuki cross-coupling reactions due to their enhanced donor ability and stabilizing effects. jocpr.com

The general scheme for a palladium-catalyzed Suzuki reaction involves an aryl halide reacting with an aryl boronic acid in the presence of a palladium catalyst and a base to form a biaryl product. masterorganicchemistry.com Similarly, the Heck reaction couples an aryl halide with an alkene. masterorganicchemistry.com The efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halide | Aryl Boronic Acid | Pd-complex with ligand from this compound | Biaryl |

| Heck Coupling | Aryl Halide | Alkene | Pd-complex with ligand from this compound | Substituted Alkene |

The development of heterogeneous catalysts derived from these ligands is also an area of active research. For example, copper iodide nanoparticles impregnated on a support functionalized with a Schiff base derived from 4-((pyridin-2-ylimino)methyl)benzaldehyde have been shown to be a highly efficient and recyclable catalyst for Sonogashira, Heck, and Suzuki coupling reactions. researchgate.net

The synthesis of chiral derivatives of this compound opens the door to asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules. By introducing chirality into the ligand structure, it is possible to create catalysts that can control the enantioselectivity of a reaction, leading to the preferential formation of one enantiomer over the other. mdpi.com

Chiral ligands can be prepared by reacting this compound with chiral amines or alcohols. These chiral ligands can then be complexed with transition metals to generate asymmetric catalysts. Such catalysts are highly valuable in the synthesis of pharmaceuticals and other biologically active compounds, where the chirality of a molecule is often critical to its function. rsc.org

For example, chiral guanidines and their derivatives have emerged as powerful organocatalysts, and their combination with metal species has expanded their utility in asymmetric transformations. rsc.org While direct examples involving this compound are not extensively detailed in the provided search results, the principles of chiral ligand design are broadly applicable. The aldehyde functionality of the parent compound provides a convenient handle for the attachment of chiral auxiliaries.

Ligands derived from this compound can be employed in both homogeneous and heterogeneous catalysis systems. mdpi.com In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. This often leads to high activity and selectivity due to the accessibility of the catalytic sites. tesisenred.net

Conversely, in heterogeneous catalysis, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. researchgate.net A major advantage of heterogeneous systems is the ease of separation of the catalyst from the reaction mixture, which allows for catalyst recycling and simplifies product purification. nih.gov

The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between these two approaches. For instance, metal complexes containing ligands derived from this compound can be anchored to materials like silica (B1680970) or polymers. This approach aims to combine the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes are fundamental to understanding their potential applications in catalysis and materials science. walisongo.ac.idbhu.ac.in Ligands derived from this compound can form stable complexes with a wide range of transition metals. mdpi.com

The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques, including:

FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups. researchgate.net

UV-Vis (Ultraviolet-Visible) Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry and the nature of the metal-ligand bonding. sciencepublishinggroup.com

NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of the complex in solution.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. nih.gov

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

The way in which a ligand binds to a metal center is known as its coordination mode. Ligands derived from this compound can exhibit various coordination modes, depending on the specific ligand structure and the nature of the metal ion. For example, Schiff base derivatives can act as bidentate ligands, coordinating to the metal through the nitrogen atom of the pyridine ring and the nitrogen atom of the imine group. nih.gov

The coordination of the ligand to the metal ion results in the formation of a complex with a specific geometry, such as tetrahedral, square planar, or octahedral. The geometry of the complex is a critical factor in determining its reactivity and catalytic activity. nih.gov X-ray crystallography is the most definitive technique for determining the coordination geometry of a metal complex.

The stability and reactivity of metal-ligand complexes are crucial for their practical applications. A stable complex is less likely to decompose under reaction conditions, leading to a longer catalyst lifetime. The reactivity of a complex, on the other hand, determines its ability to participate in a chemical reaction.

The stability of a complex is influenced by several factors, including the nature of the metal ion and the ligand, as well as the chelate effect if the ligand is multidentate. bohrium.com The reactivity of a complex is often related to the electronic and steric properties of the ligands. For example, electron-donating ligands can increase the electron density on the metal center, making it more reactive towards oxidative addition, a key step in many catalytic cycles. bohrium.com

The study of the global chemical reactivity descriptors, such as chemical hardness and electrophilicity, through computational methods like Density Functional Theory (DFT), can provide insights into the stability of metal complexes. bohrium.com Complexes with higher chemical hardness and lower electrophilicity are generally more stable. bohrium.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-((pyridin-2-ylimino)methyl)benzaldehyde |

| Palladium |

| Copper |

| Aryl halide |

| Aryl boronic acid |

| Alkene |

| Guanidine |

| Silica |

Mechanistic Studies of Catalytic Cycles Involving Derivatives

Detailed mechanistic studies focusing specifically on catalytic cycles involving derivatives of this compound are not extensively documented in publicly available research. However, the broader class of pyridine-benzaldehyde and related pyridinyl compounds serves as a crucial platform for designing ligands for various catalytic transformations. The mechanistic insights from these related systems can provide a foundational understanding of the potential catalytic behavior of this compound derivatives.

The catalytic activity of such compounds is intrinsically linked to the coordination of the pyridine nitrogen and potentially the benzaldehyde (B42025) oxygen to a metal center. The electronic and steric properties of the ligand, influenced by substituents like the methyl group, play a significant role in the stability and reactivity of the catalytic species.

General mechanistic principles observed for catalysts incorporating pyridine moieties often involve the following key aspects:

Ligand Coordination: The pyridine nitrogen typically acts as a strong coordinating agent for a transition metal, forming a stable metal complex that is the active catalyst or a precatalyst.

Substrate Activation: The metal center, electronically tuned by the pyridinyl-benzaldehyde ligand, can activate substrates through coordination.

Redox Cycling: In many catalytic cycles, the metal center undergoes changes in its oxidation state. The pyridinyl ligand must be able to stabilize the metal in these different oxidation states to facilitate the catalytic turnover.

Product Release: After the chemical transformation, the product dissociates from the metal center, regenerating the active catalyst for the next cycle.

Research on related 2-arylpyridine derivatives has shed light on mechanisms like chelation-assisted C-H bond activation, which is a common pathway in cross-coupling reactions. nih.gov In these cases, the pyridine nitrogen directs the metal catalyst to a specific C-H bond on the aryl ring, leading to the formation of a metallacyclic intermediate. nih.gov This intermediate is a key species in the catalytic cycle.

The table below summarizes catalytic reactions where derivatives of pyridinyl compounds have been mechanistically studied, offering a proxy for potential catalytic cycles relevant to this compound derivatives.

| Catalyst/Ligand Type | Reaction Type | Key Mechanistic Features |

| Palladium complexes with pyridine ligands | Suzuki–Miyaura & Heck cross-coupling | Ligand basicity influences catalytic efficiency; formation of Pd(0) active species. nih.gov |

| Pyridine-containing macrocyclic complexes | Oxidation and C-C bond formation | Increased conformational rigidity stabilizes high oxidation states of the metal center. unimi.itagosr.com |

| Photoredox catalysts with alkenylpyridines | Reductive coupling | Single Electron Transfer (SET) reduction of aldehydes followed by radical addition to Lewis acid-activated alkenylpyridines. nih.gov |

| Palladium/SOX catalyst with arylamines | C(sp3)-H/N(sp2) Cross-Coupling | A dynamic equilibrium between a catalytically inactive bis(arylamine)·Pd(II) complex and the active SOX·Pd(II) catalyst. acs.org |

This table presents data for related pyridine derivatives, as specific mechanistic studies for this compound were not found.

Applications in Electrocatalysis and Photocatalysis

Specific applications of this compound in the fields of electrocatalysis and photocatalysis are not well-documented in the current scientific literature. However, the structural motifs present in this molecule—a pyridine ring and a benzaldehyde group—are found in various compounds that have been investigated for their electro- and photocatalytic properties.

Electrocatalysis:

The pyridine moiety is a key component in many electrocatalytic systems. For instance, the electrocatalytic hydrogenation of pyridines to piperidines has been demonstrated using catalysts like carbon-supported rhodium in an anion-exchange membrane (AEM) electrolyzer. chemrxiv.orgacs.org This process operates at ambient temperature and pressure, offering a more energy-efficient alternative to traditional thermochemical methods. chemrxiv.orgacs.org While this research focuses on the reduction of the pyridine ring itself, derivatives of this compound could potentially serve as ligands to stabilize metal electrocatalysts for other reactions. The nitrogen atom of the pyridine can coordinate with a metal center, influencing its electronic properties and, consequently, its catalytic activity and selectivity.

Photocatalysis:

In photocatalysis, pyridinyl-containing ligands are used to construct metal-organic frameworks (MOFs) and coordination complexes. These materials can act as photocatalysts for various reactions, such as the degradation of organic dyes. rsc.org The pyridine units within the ligand structure can influence the light-absorbing properties and the electronic structure of the resulting material, which are critical for its photocatalytic efficiency. For example, MOFs constructed from bipyridinyl-derived ligands have been shown to be effective in the photocatalytic degradation of several organic dyes under light irradiation. rsc.org

Furthermore, visible light photoredox catalysis has been employed for the functionalization of pyridines through the generation of pyridinyl radicals. researchgate.net This approach allows for novel bond formations under mild conditions. Derivatives of this compound could potentially be involved in such photocatalytic systems, either as a substrate or as a component of the catalytic system itself.

The table below summarizes some applications of related pyridine derivatives in electro- and photocatalysis, highlighting the potential areas where this compound might find use.

| Application Area | Compound Type | Reaction | Key Findings |

| Electrocatalysis | Pyridine | Hydrogenation to Piperidine | Achieved with high current efficiency at ambient conditions using a Rh/C catalyst in an AEM electrolyzer. chemrxiv.orgacs.org |

| Photocatalysis | Bipyridinyl-derived ligand in MOFs | Degradation of organic dyes | The MOFs exhibit good thermal and chemical stability and act as effective photocatalysts. rsc.org |

| Photocatalysis | Pyridine derivatives | Allylation via C-H functionalization | A photochemical organocatalytic method that proceeds through pyridinyl radical intermediates. researchgate.net |

| Photocatalysis | Alkenylpyridines | Reductive coupling with aldehydes | A synergistic approach using a Lewis acid and a photoredox catalyst under visible light. nih.gov |

This table presents data for related pyridine compounds, as specific applications for this compound in electrocatalysis and photocatalysis were not found.

Exploration of 4 3 Methylpyridin 2 Yl Benzaldehyde Scaffolds in Medicinal Chemistry Design and in Vitro Mechanistic Studies

Scaffold Design and Bioisosteric Replacement Strategies

The 4-(3-methylpyridin-2-yl)benzaldehyde framework serves as a crucial starting point in medicinal chemistry for the development of new drugs. A key strategy in optimizing lead compounds is bioisosteric replacement, where parts of a molecule are swapped with other atoms or groups that have similar physical or chemical properties. This technique is instrumental in modifying the pharmacokinetics and toxicity of a compound while maintaining its therapeutic effects. spirochem.com

Bioisosteric replacement can lead to the creation of new molecules with biological properties similar to the parent compound but with improved characteristics such as metabolic stability. spirochem.com For instance, heterocycles like oxadiazoles (B1248032) are often used as bioisosteres for amide bonds to enhance metabolic stability. nih.gov The pyridine (B92270) ring within the this compound scaffold itself can be considered a bioisostere of a phenyl group, offering different hydrogen bonding capabilities and metabolic profiles. mdpi.com

Strategies for analog design based on this scaffold include:

Modification of the pyridine ring: Altering substituents on the pyridine ring can influence the molecule's interaction with biological targets.

Bioisosteric replacement of the benzaldehyde (B42025) group: The aldehyde functional group can be replaced with other groups like nitriles or ketones to modulate reactivity and binding.

Introduction of rigid analogs: Creating more rigid structures can help in understanding the optimal conformation for biological activity. slideshare.net

Molecular Interactions with Biological Targets (in vitro studies)